molecular formula C14H17NOS B8048287 (R)-N-(1-Naphthyl) tert-butanesulfinamide CAS No. 1372133-76-0

(R)-N-(1-Naphthyl) tert-butanesulfinamide

Cat. No.: B8048287
CAS No.: 1372133-76-0
M. Wt: 247.36 g/mol
InChI Key: QXKJKFSTLBPSBX-QGZVFWFLSA-N
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Description

Evolution and Significance of tert-Butanesulfinamide Chemistry

The landscape of asymmetric amine synthesis was significantly transformed by the introduction of tert-butanesulfinamide by Professor Jonathan A. Ellman and his research group in 1997. nih.govsigmaaldrich.com This reagent, often referred to as Ellman's auxiliary, functions as a chiral ammonia (B1221849) equivalent, enabling the practical and efficient synthesis of a wide variety of chiral amines. yale.edunih.gov The significance of this development is underscored by its extensive adoption in both academic and industrial laboratories; it has been used on metric-ton scales for the production of fine chemicals and active pharmaceutical ingredients. yale.edu

The success of tert-butanesulfinamide chemistry stems from several key factors. Firstly, an efficient and scalable catalytic enantioselective route for its synthesis was developed, making both enantiomers readily accessible. yale.eduiupac.org Secondly, the methodology is exceptionally broad in scope, allowing for the synthesis of diverse amine structures, including α-branched amines, amino alcohols, and amino acids. sigmaaldrich.comresearchgate.net Its impact is evident in the discovery and production of numerous drugs, such as the kinase inhibitors larotrectinib (B560067) and avapritinib, and the HIV-1 capsid inhibitor lenacapavir. yale.edu The widespread influence of this chemistry is reflected in the thousands of publications and patents that cite its use. yale.edu

Principles of Stereochemical Control and Diastereoselectivity in Sulfinamide Chemistry

The remarkable stereochemical control exerted by the tert-butanesulfinamide auxiliary is the cornerstone of its utility. The control originates from the stable chiral center at the sulfur atom, which, in conjunction with the sterically demanding tert-butyl group, creates a highly ordered chiral environment that dictates the trajectory of incoming nucleophiles. nih.govchemrxiv.org

The primary application of this principle is in the nucleophilic addition to N-tert-butanesulfinyl imines, which are formed by the condensation of the sulfinamide with aldehydes or ketones. researchgate.netspringernature.com The diastereoselectivity of these additions is typically high and can be rationalized by a closed, six-membered transition state model. nih.govacs.org In this model, the metal cation of the organometallic nucleophile (e.g., Mg from a Grignard reagent) coordinates to both the imine nitrogen and the sulfinyl oxygen. This chelation locks the conformation of the imine, and the bulky tert-butyl group effectively shields one face of the C=N double bond. Consequently, the nucleophile is directed to attack the less hindered face, leading to the formation of one diastereomer in significant excess. acs.org

The choice of solvent and reagent can also influence the stereochemical outcome. For instance, non-coordinating solvents often favor the chelation-controlled pathway, whereas coordinating solvents can sometimes lead to non-chelated, open transition states, occasionally reversing the diastereoselectivity. acs.org Following the addition, the sulfinyl auxiliary can be easily removed under mild acidic conditions to furnish the desired chiral primary amine, without compromising the stereochemical integrity of the newly created center. nih.govbeilstein-journals.org

Overview of N-tert-Butanesulfinyl Imine Chemistry as Precursors to Chiral Amines

The reaction of tert-butanesulfinamide with aldehydes and ketones provides stable and versatile intermediates known as N-tert-butanesulfinyl imines. nih.gov These imines are more resistant to hydrolysis than many other imine derivatives, yet the electron-withdrawing nature of the sulfinyl group activates the C=N bond for nucleophilic attack. nih.govbeilstein-journals.org This combination of stability and reactivity makes them ideal substrates for asymmetric synthesis.

The general protocol involves a three-step sequence:

Condensation: Formation of the N-tert-butanesulfinyl imine from the corresponding aldehyde or ketone using a mild Lewis acid catalyst like titanium(IV) ethoxide or copper(II) sulfate. researchgate.net

Nucleophilic Addition: Diastereoselective addition of a wide range of carbon and hydride nucleophiles. This includes Grignard reagents, organolithium compounds, organozinc reagents, and reducing agents like sodium borohydride (B1222165). nih.govysu.amresearchgate.net

Deprotection: Cleavage of the N-S bond with a simple acid (e.g., HCl in methanol) to release the enantiomerically enriched primary amine. researchgate.netspringernature.com

This methodology has proven to be exceptionally robust, enabling the synthesis of a vast catalog of chiral amines and their derivatives. nih.govresearchgate.net The power of this approach is further demonstrated by its application in the synthesis of complex nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are common motifs in natural products and pharmaceuticals. sigmaaldrich.com

Interactive Data Tables

Table 1: Diastereoselective Addition of Organometallic Reagents to (R)-N-tert-Butanesulfinyl Aldimines

This table summarizes the addition of various Grignard and organozinc reagents to aldimines derived from (R)-tert-butanesulfinamide, showcasing the high yields and diastereoselectivities typically achieved.

Aldehyde Precursor (R¹CHO)Nucleophile (R²-M)Product (R¹,R²-Amine)Yield (%)Diastereomeric Ratio (dr)
BenzaldehydeEtMgBr1-Phenylpropan-1-amine>9891:9
IsobutyraldehydePhMgBr1-Phenyl-2-methylpropan-1-amine9498:2
3-PhenylpropanalMeMgBr4-Phenylbutan-2-amine8994:6
BenzaldehydeAllylMgBr1-Phenylbut-3-en-1-amine9095:5
N-Boc-3-aminopropanalVinylMgBrtert-butyl (4-aminopent-1-en-2-yl)carbamate8596:4
Ethyl glyoxylateBenzylzinc BromideEthyl 2-amino-3-phenylpropanoate92>98:2

Table 2: Diastereoselective Reduction of (R)-N-tert-Butanesulfinyl Ketimines

This table illustrates the diastereoselective reduction of various ketimines using different hydride reagents. Note how the choice of reducing agent can influence the stereochemical outcome.

Ketone Precursor (R¹COR²)Reducing AgentSolventYield (%)Diastereomeric Ratio (dr)
AcetophenoneNaBH₄ / Ti(OEt)₄THF9796:4
PropiophenoneNaBH₄ / Ti(OEt)₄THF8697:3
2-PentanoneNaBH₄ / Ti(OEt)₄THF8588:12
AcetophenoneL-Selectride®THF983:97
4-AcetylbenzonitrileNaBH₄ / Ti(OEt)₄THF8298:2
5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxideBorane complexTHF6595:5 (trans:cis)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(R)-2-methyl-N-naphthalen-1-ylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-14(2,3)17(16)15-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,15H,1-3H3/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKJKFSTLBPSBX-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213772
Record name [S(R)]-2-Methyl-N-1-naphthalenyl-2-propanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372133-76-0
Record name [S(R)]-2-Methyl-N-1-naphthalenyl-2-propanesulfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372133-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [S(R)]-2-Methyl-N-1-naphthalenyl-2-propanesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies of Chiral Induction in Reactions Involving Naphthyl Substituted Sulfinamide Derivatives

Diastereoselective Nucleophilic Additions to N-tert-Butanesulfinyl Naphthylimines

N-tert-butanesulfinyl imines, formed by the condensation of tert-butanesulfinamide with aldehydes and ketones, are versatile electrophiles for the asymmetric synthesis of amines. nih.govresearchgate.net The high degree of stereocontrol observed in these reactions is a direct consequence of the powerful directing nature of the chiral tert-butanesulfinyl group. nih.govyale.edu

The substituent attached to the imine carbon plays a critical role in the reactivity and stereoselectivity of nucleophilic additions. In the context of stereospecific cross-coupling reactions, a "naphthyl requirement" has been identified, where substrates bearing a naphthyl group exhibit significantly higher yields and stereochemical fidelity compared to those with phenyl or other aryl substituents. nih.gov This effect is attributed to the ability of the naphthyl group to better stabilize the transition state. nih.gov

One proposed mechanism involves an SN2' pathway where the oxidative addition step requires a temporary dearomatization of the aryl substituent. The energy penalty for this dearomatization is lower for a naphthyl group than for a phenyl group, resulting in a lower activation barrier for the reaction. nih.gov This enhanced reactivity allows the reaction to proceed under milder conditions, often preserving the stereochemical integrity of the molecule. While this specific mechanism was described for nickel-catalyzed cross-couplings, the underlying principle—that the naphthyl group's electronic properties can lower transition state energies—is relevant to understanding its influence in various asymmetric transformations.

The tert-butanesulfinyl group is the primary architect of stereocontrol in additions to N-sulfinyl imines. nih.gov Its effectiveness stems from several key features:

Activation: The electron-withdrawing nature of the sulfinyl group activates the imine carbon for nucleophilic attack. researchgate.netnih.gov

Chiral Environment: It establishes a rigid and well-defined chiral environment around the C=N double bond.

Steric Bulk: The large tert-butyl group provides significant steric hindrance, directing the nucleophile to the less hindered face of the imine. nih.govbeilstein-journals.org

Chelating Ability: The sulfinyl oxygen can act as a Lewis basic site, chelating to the metal cation of organometallic reagents. nih.gov

In reactions involving organometallic reagents (e.g., Grignard or organolithium reagents), the stereochemical outcome is often rationalized by a rigid, six-membered chair-like transition state, consistent with the Zimmermann-Traxler or Cram-chelate models. nih.govuwindsor.ca In this model, the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen. This chelation forces the imine to adopt a specific conformation where the bulky tert-butyl group occupies a pseudo-equatorial position to minimize steric strain. Consequently, the nucleophile preferentially attacks the C=N bond from the face opposite the bulky group, leading to a single, predictable diastereomer. nih.govbeilstein-journals.org

The diastereoselectivity of these additions is consistently high across a range of nucleophiles, as demonstrated in the synthesis of various amine derivatives.

Table 1: Diastereoselective Nucleophilic Additions to N-tert-Butanesulfinyl Imines This table presents representative data on the high diastereoselectivity achieved in nucleophilic additions to N-tert-butanesulfinyl imines, which serves as a model for understanding reactions with naphthyl-substituted variants.

Nucleophile/Reagent Imine Substrate Solvent Diastereomeric Ratio (dr)
Allylmagnesium bromide Ketimine Toluene (B28343) >98:2
LiHMDS / Phenylethyne Trifluoroacetaldimine CH₂Cl₂ 69:31
Trimethylsilyl enol ether / TMSOTf Aldimine Not Specified >95:5
Allyl bromide / Indium Aldimine THF High

Data sourced from multiple studies highlighting the stereodirecting power of the tert-butanesulfinyl group. nih.govbeilstein-journals.org

Computational and Spectroscopic Investigations of Reaction Pathways

To move beyond qualitative models, computational and spectroscopic methods have been employed to provide a more detailed picture of the reaction mechanisms. These studies offer insights into transition state geometries, imine stability, and the electronic factors governing reactivity.

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in validating and refining mechanistic hypotheses. For nucleophilic additions to N-tert-butanesulfinyl imines, transition state analysis focuses on two primary models:

Chelation-Controlled Model: This is the dominant model for reactions involving chelating metals like Mg, Zn, In, and sometimes Li. nih.govuwindsor.ca Calculations confirm that a six-membered cyclic transition state, where the metal is coordinated to both the sulfinyl oxygen and the imine nitrogen, is energetically favored. This rigid structure locks the conformation of the sulfinyl group relative to the imine, providing a clear pathway for stereoselective nucleophilic attack. The nucleophile approaches from the face opposite the sterically demanding tert-butyl group, which itself is oriented to minimize A(1,3) strain. nih.gov

Non-Chelation (Acyclic) Model: For highly reactive organolithium reagents in coordinating solvents like THF, or for bulky reducing agents, an open-chain or acyclic transition state may be preferred. nih.gov In this scenario, stereocontrol arises from minimizing steric interactions between the incoming nucleophile and the substituents on the imine. The most stable conformation of the imine is one where the bulky tert-butyl group and the imine substituent are positioned anti-periplanar. The nucleophile then attacks the less hindered face, which is determined by the relative sizes of the sulfinyl oxygen and the nitrogen lone pair. beilstein-journals.org

The choice between these models depends critically on the solvent and the nature of the organometallic reagent, with less coordinating solvents and more Lewis acidic metals favoring the highly ordered chelation model. nih.gov

Table 2: Comparison of Transition State Models for Stereocontrol

Model Feature Chelation-Controlled (Cyclic) Model Non-Chelation (Acyclic) Model
Typical Reagents Grignard (RMgX), R₂Zn, Indium Organolithiums (RLi), Bulky Hydrides
Typical Solvents Non-coordinating (Toluene, CH₂Cl₂) Coordinating (THF, Et₂O)
Key Interaction Metal chelation to N and O atoms Steric repulsion
Stereodirecting Element Rigid chair-like transition state Conformation of the S-N bond

This table summarizes the key differences between the two primary models used to explain stereoselectivity in reactions of N-tert-butanesulfinyl imines. nih.govuwindsor.ca

N-tert-butanesulfinyl imines derived from (R)-N-(1-Naphthyl) tert-butanesulfinamide are generally stable compounds that can be purified by standard methods like column chromatography. beilstein-journals.org Their stability is a key factor in their synthetic utility.

The tert-butanesulfinyl group activates the imine toward nucleophilic addition through its electron-withdrawing inductive effect, which lowers the energy of the C=N π* orbital, making the imine carbon more electrophilic. researchgate.netnih.gov This electronic activation is crucial for the success of additions involving less reactive nucleophiles.

Spectroscopic studies, in conjunction with computational analysis, can provide information on the electronic structure and stability of these imines. While specific spectroscopic studies on the hydrolysis of N-tert-butanesulfinyl naphthylimines are not widely reported, their general behavior is well-established. They are robust under neutral and basic conditions but are designed for facile cleavage under mild acidic conditions. beilstein-journals.org Treatment with acids like HCl in an alcohol solvent readily hydrolyzes the sulfinamide product to afford the free amine and the recyclable tert-butanesulfinamide auxiliary, a process that underscores their utility as protecting and directing groups. yale.edubeilstein-journals.org

Synthetic Applications of R N 1 Naphthyl Tert Butanesulfinamide Derivatives in Asymmetric Synthesis

Asymmetric Synthesis of Chiral Primary Amines Bearing a Naphthyl Moiety

The synthesis of enantiomerically pure primary amines is of significant interest due to their prevalence in pharmaceuticals and bioactive natural products. yale.edu The use of (R)-tert-butanesulfinamide provides a reliable route to chiral primary amines containing a naphthyl group, typically starting from the corresponding naphthyl aldehyde or ketone. The general three-step sequence involves the condensation of the carbonyl compound with the sulfinamide, a diastereoselective transformation of the resulting N-sulfinylimine, and finally, the cleavage of the auxiliary. nih.govspringernature.com

The diastereoselective reduction of N-tert-butanesulfinyl imines is a primary method for establishing the stereocenter of the target α-chiral amine. nih.gov For substrates bearing a naphthyl moiety, such as those derived from naphthaldehydes or acetylnaphthalenes, this transformation proceeds with high levels of stereocontrol. The N-sulfinyl ketimine, for instance, formed from 1-acetylnaphthalene and (R)-tert-butanesulfinamide, can be reduced with various reagents to yield the corresponding sulfinamide.

A range of reducing agents can be employed, with borohydride (B1222165) reagents being common due to their mild nature and operational simplicity. ysu.am For example, the reduction of N-tert-butanesulfinyl ketimines can be carried out using sodium borohydride (NaBH₄) in the presence of a Lewis acid like titanium tetraethoxide, which enhances both the rate and the diastereoselectivity of the reduction. ysu.am More recently, N-heterocyclic carbene boranes (NHC-boranes) have been shown to be highly efficient and selective reagents for this transformation, often providing results superior to traditional reducing agents like NaBH₄ or L-selectride. nih.govorganic-chemistry.org These reductions typically achieve high yields and excellent diastereomeric excess. nih.govorganic-chemistry.org

The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the hydride attack to one face of the C=N double bond. The generally accepted model involves a six-membered cyclic transition state, which accounts for the high diastereoselectivity observed.

The final step in the synthesis of the chiral primary amine is the removal of the tert-butanesulfinyl auxiliary group. This cleavage is typically accomplished under mild acidic conditions, which is a significant advantage of this methodology as it is compatible with a wide range of functional groups. researchgate.net A common and effective method involves treating the N-sulfinyl-protected amine with a solution of hydrogen chloride (HCl) in a protic solvent such as methanol (B129727) or isopropanol, or an ethereal solvent like diethyl ether or dioxane. researchgate.netbeilstein-journals.orgbristol.ac.uk

This acid-promoted hydrolysis readily cleaves the S-N bond, liberating the desired primary amine as its ammonium (B1175870) salt, from which the free amine can be obtained by a simple basic workup. wikipedia.org The byproducts of this reaction are volatile or easily separable, simplifying the purification of the final product. bristol.ac.uk The robustness and efficiency of this deprotection step contribute significantly to the widespread use of tert-butanesulfinamide in asymmetric synthesis. researchgate.net The chiral auxiliary itself can often be recovered and recycled, adding to the practicality of the method on a larger scale. researchgate.netbristol.ac.uk

Stereoselective Formation of Chiral Secondary Amines with Naphthyl Scaffolds

Beyond primary amines, the methodology can be extended to the synthesis of more complex chiral secondary amines that incorporate a naphthyl group. This is often achieved through either N-alkylation of a primary sulfinamide intermediate or by the direct reduction of a ketimine derived from a naphthyl ketone.

A powerful strategy for constructing chiral secondary amines involves the N-alkylation of a pre-formed chiral N-tert-butanesulfinyl-protected primary amine. This approach is exemplified in the novel asymmetric synthesis of Cinacalcet, a calcimimetic agent containing a chiral (R)-1-(1-naphthyl)ethylamine moiety. beilstein-journals.orgbeilstein-journals.org

In this synthesis, the key intermediate, (R)-N-((R)-1-(naphthalen-1-yl)ethyl)-2-methylpropane-2-sulfinamide, is first prepared and then subjected to N-alkylation. The regioselective N-alkylation requires a strong, non-nucleophilic base to deprotonate the sulfinamide nitrogen, followed by the addition of an alkylating agent. Various conditions can be screened to optimize this step, with bases like lithium hexamethyldisilazide (LiHMDS) and potassium tert-butoxide (KOt-Bu) being common choices. beilstein-journals.orgresearchgate.net The reaction solvent and temperature are also critical parameters for achieving high yield and selectivity. beilstein-journals.orgresearchgate.net

The synthesis of Cinacalcet demonstrates the successful application of this strategy, where the sulfinamide is alkylated with 1-(3-bromopropyl)-3-(trifluoromethyl)benzene (B176860) or its iodo-analogue. beilstein-journals.orgbeilstein-journals.org

Table 1: Selected Conditions for Regioselective N-Alkylation of Naphthylethylsulfinamide Intermediate for Cinacalcet Synthesis. beilstein-journals.orgresearchgate.net

EntryAlkylating AgentBase (equiv.)SolventTime (h)Temp (°C)Yield (%)
11-(3-bromopropyl)-3-(trifluoromethyl)benzeneLiHMDS (2.5)DMF:THF6-20 to rt44
21-(3-bromopropyl)-3-(trifluoromethyl)benzeneLiHMDS (5.0)DMF:THF6-20 to rt69
31-(3-iodopropyl)-3-(trifluoromethyl)benzeneLiHMDS (3.0)DMF:THF6rt55
41-(3-iodopropyl)-3-(trifluoromethyl)benzeneLiHMDS (7.0)DMF:THF6rt72
51-(3-bromopropyl)-3-(trifluoromethyl)benzeneKOt-Bu (2.0)DMF:THF24-20 to rt10

Note: This interactive table summarizes data from a study on the synthesis of Cinacalcet. beilstein-journals.orgresearchgate.net

Following the successful N-alkylation, the tert-butanesulfinyl group is cleaved with acid, as previously described, to afford the final chiral secondary amine. beilstein-journals.orgbeilstein-journals.org

An alternative and more direct route to α-branched chiral amines involves the one-pot condensation of a ketone with (R)-tert-butanesulfinamide, followed by in-situ reduction of the resulting N-tert-butanesulfinyl ketimine intermediate. ysu.am This method is highly effective for naphthyl ketones, such as 1-acetylnaphthalene. beilstein-journals.orgbeilstein-journals.org

The initial condensation to form the ketimine is typically promoted by a Lewis acid that also acts as a dehydrating agent, such as titanium tetraethoxide (Ti(OEt)₄). ysu.ambeilstein-journals.org The mixture is heated to drive the reaction to completion. After the formation of the ketimine, the reaction is cooled to a low temperature (e.g., -48 °C to -52 °C) before the addition of a reducing agent like NaBH₄. beilstein-journals.org The presence of the titanium species often enhances the diastereoselectivity of the reduction. ysu.am This one-pot procedure is highly efficient, providing the desired sulfinamide product in high yield and with excellent diastereoselectivity. ysu.ambeilstein-journals.org

Table 2: Example of Asymmetric Synthesis of Naphthylethylsulfinamide via One-Pot Ketimine Formation and Reduction. beilstein-journals.orgbeilstein-journals.org

Starting KetoneChiral AuxiliaryCondensation/Reduction ConditionsProductYield (%)Purity (GC)
1-Acetylnaphthalene(R)-tert-Butanesulfinamide1. Ti(OEt)₄, THF, 65-70°C, 30h2. NaBH₄, -52 to -48°C(R)-N-((R)-1-(naphthalen-1-yl)ethyl)-2-methylpropane-2-sulfinamide9599.7%

Note: This interactive table highlights the efficiency of the one-pot synthesis of a key Cinacalcet precursor. beilstein-journals.orgbeilstein-journals.org

Access to Complex Nitrogen-Containing Naphthyl Heterocycles

The chiral amine products derived from (R)-N-(1-naphthyl) tert-butanesulfinamide are valuable building blocks for the synthesis of more complex molecular architectures, particularly nitrogen-containing heterocycles. nih.govrsc.org The methodology provides a powerful entry point to enantiomerically enriched structures like tetrahydroisoquinolines and other fused ring systems that feature a naphthyl moiety. researchgate.netnih.govnih.gov

For instance, a chiral N-sulfinyl imine derived from a naphthyl aldehyde can undergo a Pictet-Spengler-type reaction or a Bischler-Napieralski-type cyclization sequence to form tetrahydroisoquinoline scaffolds. The stereocenter established in the initial sulfinamide synthesis directs the stereochemical outcome of the subsequent cyclization reactions. This approach has been utilized in the stereoselective synthesis of 1-substituted tetrahydroisoquinoline alkaloids. researchgate.net The strategy often involves the addition of a suitable nucleophile (e.g., a Grignard reagent) to a chiral N-sulfinyl imine, followed by an intramolecular cyclization of the resulting intermediate to construct the heterocyclic ring. researchgate.net This demonstrates the utility of the sulfinamide methodology in the total synthesis of complex and biologically active natural products. nih.govnih.gov

Stereoselective Cyclization Reactions to Form Naphthyl-Substituted Heterocycles

The synthesis of chiral heterocycles, such as piperidines and pyrrolidines, often relies on intramolecular cyclization of an amine derivative. beilstein-journals.orgresearchgate.net In principle, an N-tert-butanesulfinyl imine derived from 1-naphthaldehyde (B104281) could undergo nucleophilic addition, and after deprotection of the sulfinyl group, the resulting naphthyl-containing amine could cyclize to form various naphthyl-substituted heterocycles.

However, specific studies detailing the stereoselective cyclization reactions of derivatives from this compound to form such heterocycles are not found in the available literature. While there is extensive research on the synthesis of substituted piperidines using other chiral auxiliaries or different synthetic strategies, rsc.org dedicated research reports with detailed findings for the naphthyl-sulfinamide derivative are absent.

General approaches for the synthesis of substituted piperidines include:

Nitroalkene/amine/enone (NAE) condensation reactions. rsc.org

Intramolecular aza-Michael additions. researchgate.net

Reductive cyclization of diketones.

A hypothetical reaction pathway for the formation of a naphthyl-substituted piperidine (B6355638) is presented below, based on the general reactivity of N-sulfinyl imines. This remains speculative in the absence of specific literature examples.

StepDescriptionReactantsProduct
1Formation of N-sulfinyl imineThis compound, AldehydeN-(1-Naphthyl)sulfinyl imine derivative
2Nucleophilic AdditionN-(1-Naphthyl)sulfinyl imine, Organometallic reagentSulfinamide adduct
3Deprotection & CyclizationSulfinamide adductNaphthyl-substituted piperidine

This table represents a generalized, hypothetical pathway and is not based on specific experimental data for the named compound.

Syntheses of Naphthyl-Containing Alkaloid Scaffolds

The construction of alkaloid scaffolds is a significant area of synthetic chemistry. researchgate.net Naphthylisoquinoline alkaloids, a class of naturally occurring compounds with a rotationally hindered biaryl bond, are of particular interest due to their biological activities. researchgate.net Their synthesis is a considerable challenge, with a key step being the stereocontrolled formation of the biaryl axis. researchgate.net

While various strategies exist for the synthesis of these complex alkaloids, including the "lactone concept" for atropo-divergent synthesis, the use of this compound derivatives as the primary chiral auxiliary for constructing naphthyl-containing alkaloid scaffolds is not documented in the surveyed literature. Syntheses of indolizidine alkaloids, another important class, have been achieved through numerous methods, but none specifically report the use of the target naphthyl sulfinamide. researchgate.netrsc.org

The Tert Butanesulfinyl Chiral Auxiliary in Naphthyl Systems: Deprotection and Recycling

Methodologies for the Facile Cleavage of the N-tert-Butanesulfinyl Group from Naphthyl Amine Derivatives

The removal of the tert-butanesulfinyl group from N-tert-butanesulfinyl amines is typically achieved under mild acidic conditions, which preserve the stereochemical integrity of the newly formed stereocenter. researchgate.netbeilstein-journals.org The most common and widely employed method involves the use of stoichiometric amounts of hydrochloric acid (HCl) in an appropriate solvent. researchgate.netresearchgate.netnih.govacs.org

Upon treatment with HCl, the N-tert-butanesulfinyl amide undergoes cleavage to form the corresponding amine hydrochloride salt and tert-butylsulfinyl chloride. researchgate.netresearchgate.net The amine salt, being a solid, can be easily separated from the reaction mixture by filtration, providing a straightforward method for product isolation in high purity and yield. researchgate.netacs.org The choice of solvent is crucial for the success of this process, with ethereal solvents like cyclopentyl methyl ether (CPME) being particularly effective. researchgate.netacs.org CPME is favored for its ability to facilitate the precipitation of the amine hydrochloride salt, thus driving the reaction to completion and simplifying the workup procedure. researchgate.net

While the HCl-mediated protocol is highly effective, alternative methods have been developed to address specific substrate sensitivities and functional group compatibility. One such notable method is the iodine-mediated deprotection of N-tert-butanesulfinyl amines. rsc.org This method offers a neutral and mild alternative for the cleavage of the sulfinyl group and has been shown to be compatible with a variety of functional groups. rsc.org The reaction proceeds in the presence of iodine, providing the desired amine product. Although specific examples for (R)-N-(1-Naphthyl) tert-butanesulfinamide are not extensively detailed in the literature, the general applicability of this method to a range of N-sulfinyl amines suggests its potential utility in the naphthyl series.

A summary of representative conditions for the deprotection of N-tert-butanesulfinyl amines is presented in the table below. While specific data for the 1-naphthyl derivative is limited in the surveyed literature, the provided data for analogous aromatic systems offer valuable insight into the expected reaction parameters and outcomes.

Table 1: Methodologies for the Cleavage of the N-tert-Butanesulfinyl Group

Deprotection Method Reagent Solvent Temperature Typical Yield of Amine Salt Reference
Acidic Cleavage HCl Cyclopentyl Methyl Ether (CPME) 5-23°C Quantitative researchgate.netacs.org
Acidic Cleavage HCl Diethyl Ether (Et₂O) Room Temp. Excellent researchgate.net

Practical Procedures for the Recycling of the Chiral Auxiliary

A significant advantage of using the tert-butanesulfinamide chiral auxiliary is the potential for its recovery and reuse, which is a key consideration for large-scale and environmentally conscious synthesis. researchgate.netresearchgate.net Following the acidic cleavage of the N-tert-butanesulfinyl group, the resulting tert-butylsulfinyl chloride can be effectively converted back to tert-butanesulfinamide. researchgate.netresearchgate.net

A straightforward approach involves treating the filtrate containing tert-butylsulfinyl chloride (after removal of the amine hydrochloride salt) with aqueous ammonia (B1221849). researchgate.net This reaction regenerates tert-butanesulfinamide as a racemic mixture, which can be isolated in high yield (typically around 97%) and purity simply by removing the ammonium (B1175870) chloride byproduct and concentrating the solution. researchgate.net

For applications where the enantiopure chiral auxiliary is required for subsequent synthetic cycles, a dynamic kinetic resolution process has been developed. researchgate.net In this procedure, the tert-butylsulfinyl chloride solution is first treated with an alcohol, such as ethanol, in the presence of a chiral catalyst like quinidine. researchgate.netnih.gov This step leads to the formation of an enantioenriched ethyl tert-butanesulfinate. Subsequent treatment of this sulfinate ester with a source of ammonia, such as sodium amide in liquid ammonia, furnishes the highly enantiomerically enriched (R)- or (S)-tert-butanesulfinamide. researchgate.netresearchgate.netnih.gov This elegant process allows for the recovery of the chiral auxiliary in a stereochemically pure form, ready for reuse.

The table below outlines the general procedures for the recycling of the tert-butanesulfinyl chiral auxiliary.

Strategic Integration of R N 1 Naphthyl Tert Butanesulfinamide Derivatives in Total Synthesis

Applications in the Asymmetric Synthesis of Naphthyl-Containing Active Pharmaceutical Ingredients (APIs)

The tert-butanesulfinamide methodology has been successfully employed in the synthesis of several naphthyl-containing APIs and drug candidates. yale.edunih.gov The chiral tert-butylsulfinyl group provides a powerful tool for controlling stereochemistry, enabling the production of enantiomerically pure amines from prochiral ketones. nih.govnih.gov This approach is highly valued in both academic and industrial settings for its reliability and high diastereoselectivity. yale.edusigmaaldrich.com

A prominent example of this strategy is the novel and efficient asymmetric synthesis of Cinacalcet Hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism. researchgate.net This synthesis showcases the pivotal role of the chiral sulfinamide auxiliary in establishing the required (R)-configuration at the stereocenter. researchgate.netnih.gov

The synthesis commences with 1-acetylnaphthalene as a key starting material to construct the chiral amine core. researchgate.net It undergoes a condensation reaction with (R)-tert-butanesulfinamide in the presence of a Lewis acid like titanium tetraethoxide (Ti(OEt)₄) to form the corresponding N-sulfinyl ketimine. This imine is then reduced in situ, or in a subsequent step, to yield the crucial diastereomeric intermediate, (R)-N-((R)-1-(naphthalen-1-yl)ethyl)-tert-butanesulfinamide. researchgate.net A key advantage of this method is the ability to isolate the desired major diastereomer in high purity through simple recrystallization, achieving excellent enantiomeric excess (ee). researchgate.net

The purified naphthylethylsulfinamide intermediate is then subjected to a regioselective N-alkylation reaction. This step couples the chiral naphthylamine moiety with the second key fragment of the Cinacalcet molecule, typically an alkyl halide like 1-(3-bromopropyl)-3-(trifluoromethyl)benzene (B176860). researchgate.net The reaction conditions for this N-alkylation are critical for achieving high yields, and various bases and solvent systems have been explored to optimize the process.

Interactive Table: Conditions for Regioselective N-Alkylation of the Naphthylethylsulfinamide Intermediate
EntryAlkylating AgentBase (Equivalents)Solvent SystemTime (h)Temperature (°C)Yield (%)
11-(3-bromopropyl)-3-(trifluoromethyl)benzeneLiHMDS (2.5)DMF:THF6-20 to rt44
21-(3-bromopropyl)-3-(trifluoromethyl)benzeneLiHMDS (5.0)DMF:THF6-20 to rt69
31-(3-bromopropyl)-3-(trifluoromethyl)benzeneKOt-Bu (2.0)DMF:THF24-20 to rt10
41-(3-iodopropyl)-3-(trifluoromethyl)benzeneLiHMDS (3.0)DMF:THF6rt55
51-(3-iodopropyl)-3-(trifluoromethyl)benzeneLiHMDS (7.0)DMF:THF6rt72

Data sourced from Beilstein J. Org. Chem. 2012, 8, 1366–1373. researchgate.net

The final step in the synthesis is the cleavage of the auxiliary tert-butanesulfinyl group from the N-alkylated product. This is readily accomplished under mild acidic conditions, such as with HCl in an appropriate solvent, which also facilitates the formation of the hydrochloride salt, yielding (R)-Cinacalcet Hydrochloride in good yield and high purity. researchgate.net

The synthetic strategy utilizing (R)-tert-butanesulfinamide is not limited to Cinacalcet but serves as a general and powerful platform for accessing a wide variety of chiral naphthyl-containing amines. nih.govnih.gov These amines are valuable building blocks for the discovery and development of new drug candidates and analogs across different therapeutic areas. The methodology's reliability allows for the creation of libraries of structurally diverse naphthyl-containing compounds for biological screening.

While specific named drug candidates synthesized via this route are not as widely published as Cinacalcet, the principles are broadly applicable. The synthesis of chiral amines from ketones using this method is well-established for numerous aryl alkyl ketones, including those with a naphthalene (B1677914) ring system. nih.gov For instance, the same approach can be applied to substituted 1-acetylnaphthalene or 2-acetylnaphthalene (B72118) derivatives to explore structure-activity relationships. A direct synthesis method has been reported for producing N-perfluoro-tert-butyl secondary amines where both α-naphthalene and β-naphthalene rings were shown to be compatible substrates, highlighting the versatility of the core structure in further derivatization. nih.gov

The resulting chiral naphthylamines can be incorporated into various molecular scaffolds. Chiral amines are prevalent in bioactive molecules, and this synthetic route provides reliable access to propargylic amines and other structures used in diversity-oriented synthesis, as peptide isosteres, and as components of protease inhibitors. nih.gov Therefore, the application of (R)-N-(1-Naphthyl) tert-butanesulfinamide and its derivatives is a key enabling technology in the exploration of new naphthyl-containing chemical entities with therapeutic potential.

Scalability Considerations for Industrial Applications

An essential advantage of the (R)-tert-butanesulfinamide-based synthesis of chiral amines is its demonstrated scalability, making it attractive for industrial production. researchgate.net Several factors contribute to its suitability for large-scale manufacturing:

Availability of Starting Materials : The key reagents, (R)-tert-butanesulfinamide and simple ketones like 1-acetylnaphthalene, are readily available and cost-effective. researchgate.net

High-Yielding Reactions : The condensation, reduction, and alkylation steps generally proceed in good to excellent yields. researchgate.net

Robust and Non-Cryogenic Conditions : Many of the reactions can be performed under relatively mild and practical conditions, avoiding the need for expensive cryogenic equipment. researchgate.net

Purification by Crystallization : A critical feature for industrial scale-up is the ability to purify intermediates through crystallization rather than chromatography. The diastereomeric naphthylethylsulfinamide intermediate can be purified to very high diastereomeric excess by simple recrystallization, which is a highly efficient and scalable purification method. researchgate.net

One-Pot Procedures : The condensation and reduction steps can often be combined into a one-pot process, which reduces processing time, solvent waste, and operational costs. nih.gov

These attributes have been highlighted in syntheses of chiral amine APIs intended for industrial settings, underscoring the practical and economic viability of this methodology for the large-scale manufacturing of naphthyl-containing pharmaceuticals like Cinacalcet. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic protocols are commonly used to prepare (R)-N-(1-Naphthyl) tert-butanesulfinamide, and how is enantiomeric purity ensured?

  • Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, (R)-tert-butanesulfinamide reacts with 1-naphthyl halides using catalysts like Pd₂(dba)₃ and ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). Post-reaction purification involves silica gel column chromatography (hexane/ethyl acetate gradients). Enantiomeric purity is confirmed using chiral HPLC and polarimetry (e.g., [α]D = +89.4 in CH₂Cl₂) .

Q. How is the crystal structure of this compound determined, and what software is essential for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.7107 Å) is used. Data collection employs diffractometers like the Oxford Xcalibur Eos, followed by absorption correction via multi-scan methods (CrysAlis PRO). Structure solution and refinement rely on SHELXS-97 (for initial models) and SHELXL-97 (for least-squares refinement). Key parameters include R₁ = 0.047 and wR₂ = 0.097 for high precision .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns aromatic and sulfonamide protons (e.g., N–H resonance at δ ~3.5 ppm).
  • FT-IR : Confirms sulfonamide groups (S=O stretches at ~1050–1150 cm⁻¹).
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 274.4) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing of this compound?

  • Methodological Answer : SC-XRD reveals N–H⋯O hydrogen bonds (e.g., N–H = 0.86 Å, H⋯O = 2.12 Å, ∠N–H–O = 168°) that form 1D chains parallel to the crystallographic axis. These interactions are critical for stabilizing the orthorhombic lattice (space group P2₁2₁2₁). Van der Waals forces between naphthyl groups further contribute to packing efficiency .

Q. What role does this sulfinamide play in asymmetric catalysis or natural product synthesis?

  • Methodological Answer : The tert-butanesulfinamide group acts as a chiral auxiliary in stereoselective reactions. For example, it enables enantioselective synthesis of amines via sulfinimine intermediates. Recycling methods (e.g., HCl-mediated cleavage to recover tert-butanesulfinamide) enhance sustainability in multi-step syntheses .

Q. How is this compound utilized in analytical chemistry?

  • Methodological Answer : Derivatives of naphthylamine sulfonamides serve as reagents in spectrophotometric assays. For instance, N-(1-naphthyl)ethylenediamine is used to detect nitrite (NO₂⁻) via Griess reaction, with absorbance measured at 540 nm. Standard protocols (e.g., HJ 667-2013) validate this application in environmental water analysis .

Q. What computational methods (e.g., DFT) are applied to study its electronic properties or reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s geometry and electronic structure. Studies focus on sulfinamide group reactivity, such as nucleophilic addition barriers, and correlate computed optical rotations ([α]D) with experimental data to validate chiral centers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.